1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length linking the two pharmacophoric moieties, i.e., the basic nitrogen and the ar(o)yl(thio)-urea unit. This optimization aimed to test compounds with greater conformational flexibility and high inhibitory activities against acetylcholinesterase, highlighting the importance of structural modification in enhancing biological activity (Vidaluc et al., 1995).
Facile Synthesis of Tetrahydropyrimido Derivatives
A methodology was explored for the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which involved treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process underscores the reactivity of such compounds towards various reagents, contributing to the development of antimicrobial agents (Elkholy & Morsy, 2006).
Transformations via Curtius Rearrangement
The study conducted by Khouili et al. (2021) demonstrated the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently into ureas, showcasing the versatility of Curtius rearrangement for synthesizing urea derivatives. This method opens avenues for developing new compounds with potential applications in various fields, including medicinal chemistry (Khouili et al., 2021).
Novel Urea and Bis-Urea Primaquine Derivatives
Perković et al. (2016) synthesized a series of novel compounds with primaquine and substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds were evaluated for their antiproliferative effects, especially against breast carcinoma MCF-7 cell line, indicating the therapeutic potential of such derivatives in cancer treatment (Perković et al., 2016).
Urea/Thiourea as Ammonia Surrogate
A study by Naidu et al. (2014) highlighted the use of urea/thiourea as effective ammonia surrogates in the synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. This catalyst-free approach presents a simplified methodology for constructing quinazolinone rings, which are crucial in the development of new pharmaceuticals (Naidu et al., 2014).
Properties
IUPAC Name |
1-benzhydryl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c32-27(25-14-8-18-34-25)31-17-7-13-22-19-23(15-16-24(22)31)29-28(33)30-26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,8-12,14-16,18-19,26H,7,13,17H2,(H2,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHDJNFNMNDFGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.